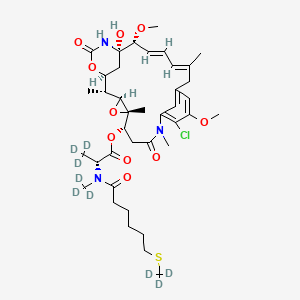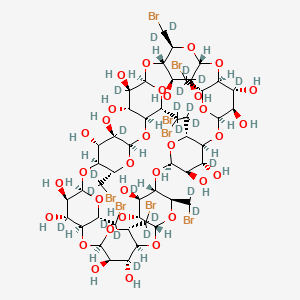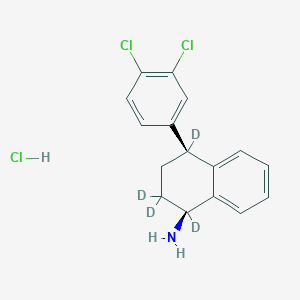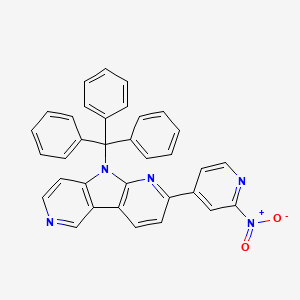
Tau tracer 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tau tracer 1 is a compound used in positron emission tomography (PET) imaging to detect tau protein aggregates in the brain. Tau proteins are associated with neurodegenerative diseases such as Alzheimer’s disease and other tauopathies. The ability to visualize tau pathology in vivo has revolutionized the clinical evaluation of these conditions, allowing for better diagnosis, monitoring, and treatment evaluation .
Métodos De Preparación
The synthesis of Tau tracer 1 involves optimizing imidazo[1,2-a]pyridine derivatives. One of the synthetic routes includes the preparation of N-(4-[18F]fluoro-5-methylpyridin-2-yl)-7-aminoimidazo[1,2-a]pyridine. This process involves the use of fluorine-18, a radioactive isotope, which is incorporated into the compound through nucleophilic substitution reactions . The industrial production of this compound typically involves automated radiosynthesis procedures to ensure high radiochemical yield and purity .
Análisis De Reacciones Químicas
Tau tracer 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the compound’s structure and properties.
Substitution: Nucleophilic substitution reactions are commonly used in the synthesis of this compound, where fluorine-18 is introduced into the molecule
Common reagents used in these reactions include fluorine-18, pyridine derivatives, and various catalysts. The major products formed from these reactions are fluorinated imidazo[1,2-a]pyridine derivatives .
Aplicaciones Científicas De Investigación
Tau tracer 1 has numerous scientific research applications, including:
Chemistry: Used in the study of tau protein aggregation and its chemical properties.
Biology: Helps in understanding the biological mechanisms of tauopathies and the role of tau proteins in neurodegeneration.
Medicine: Essential for the diagnosis and monitoring of Alzheimer’s disease and other tauopathies through PET imaging
Industry: Used in the development and testing of new therapeutic agents targeting tau proteins
Mecanismo De Acción
Tau tracer 1 works by crossing the blood-brain barrier and binding to aggregated tau proteins in the brain. This binding allows for the visualization of tau pathology using PET imaging. The molecular targets of this compound are hyperphosphorylated tau proteins, which are a hallmark of Alzheimer’s disease and other tauopathies . The compound’s mechanism of action involves high selectivity and affinity for tau aggregates, enabling accurate detection and quantification of tau pathology .
Comparación Con Compuestos Similares
Tau tracer 1 is compared with other tau PET tracers such as:
MK-6240: A second-generation tau tracer with high selectivity for paired helical filaments of tau.
PM-PBB3: Another tau tracer used for imaging tau pathology in various tauopathies.
This compound is unique due to its high selectivity and affinity for tau aggregates, making it a promising candidate for accurate and reliable PET imaging of tau pathology .
Propiedades
Fórmula molecular |
C34H23N5O2 |
|---|---|
Peso molecular |
533.6 g/mol |
Nombre IUPAC |
11-(2-nitropyridin-4-yl)-8-trityl-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
InChI |
InChI=1S/C34H23N5O2/c40-39(41)32-22-24(18-21-36-32)30-17-16-28-29-23-35-20-19-31(29)38(33(28)37-30)34(25-10-4-1-5-11-25,26-12-6-2-7-13-26)27-14-8-3-9-15-27/h1-23H |
Clave InChI |
AURLAHXEHOEQMJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=NC=C5)C6=C4N=C(C=C6)C7=CC(=NC=C7)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




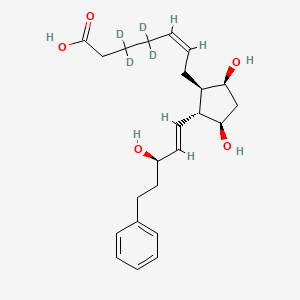


![Disodium;[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]methyl phosphate](/img/structure/B12415985.png)
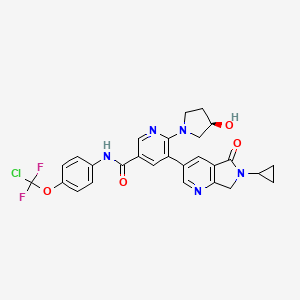
![3-[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12415993.png)

